2-pentyl-1,4-dihydroquinolin-4-one
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Overview
Description
2-pentyl-1,4-dihydroquinolin-4-one is a chemical compound with the molecular formula C14H17NO. It belongs to the class of quinolin-4-ones, which are known for their diverse biological and pharmaceutical activities . This compound is characterized by a quinoline ring system substituted with a pentyl group at the 2-position and a carbonyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pentyl-1,4-dihydroquinolin-4-one can be achieved through various methods. One common approach involves the reaction of 2-alkynylanilines with ketones in the presence of p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux temperature . Another method includes the use of anthranilic acid derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact industrial methods may vary, but they generally follow the principles of green chemistry to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-pentyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydroquinoline to its corresponding quinoline derivative.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction produces tetrahydroquinoline derivatives.
Scientific Research Applications
2-pentyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and alkaloids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-pentyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can act on various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
2-pentyl-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:
4-hydroxy-2-quinolones: These compounds share a similar quinoline ring system but differ in their substitution patterns and biological activities.
Tetrahydroquinolines: These are reduced forms of quinolines and have different chemical and biological properties.
Quinoline derivatives: Various quinoline derivatives exhibit diverse biological activities and are used in different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
109072-26-6 |
---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.3 |
Purity |
95 |
Origin of Product |
United States |
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